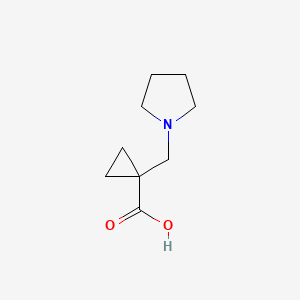

1-(Pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid

Beschreibung

Historical Context and Discovery

The documented history of this compound begins with its initial characterization and registration in chemical databases. According to PubChem records, the compound was first created in their database on December 1, 2012, with subsequent modifications recorded as recently as May 24, 2025. This timeline suggests that the compound represents a relatively recent addition to the chemical literature, reflecting ongoing advances in synthetic methodology for complex cyclopropane derivatives.

The development of synthetic approaches to this compound builds upon decades of research into cyclopropane chemistry. The foundational work on cyclopropanecarboxylic acid synthesis dates back to 1944, when classical synthetic procedures were first published in Organic Syntheses. These early methodologies established the basic principles for constructing cyclopropane rings bearing carboxylic acid functionality, providing the groundwork for more sophisticated derivatives like this compound.

The emergence of this specific compound reflects the broader evolution of cyclopropane chemistry toward more functionalized derivatives. Research into pyrrolidine-containing cyclopropanes has gained momentum due to their potential applications in medicinal chemistry, where the combination of cyclopropane rigidity and pyrrolidine basicity offers unique pharmacological possibilities. The synthesis of such compounds has been facilitated by advances in cyclopropanation methodologies, including the development of ylide-mediated reactions and improved catalytic systems.

The compound's registration with the Chemical Abstracts Service under number 1267956-60-4 provides a unique identifier that facilitates its tracking in chemical literature and commercial databases. This standardized nomenclature system enables researchers to access information about the compound's properties, synthesis, and applications across multiple platforms and publications.

Significance in Organic and Medicinal Chemistry

The significance of this compound in contemporary chemistry stems from its unique structural features that combine multiple pharmacologically relevant elements. The pyrrolidine ring system is widely recognized in medicinal chemistry for its ability to modulate the pharmacokinetic properties of drug molecules, particularly with regard to metabolic stability and blood-brain barrier penetration. When combined with the cyclopropane ring's rigidity and the carboxylic acid's capacity for hydrogen bonding and ionic interactions, the resulting compound presents a versatile platform for drug discovery efforts.

In organic synthesis, the compound serves as a valuable building block for constructing more complex molecular architectures. The presence of the carboxylic acid group enables standard coupling reactions with amines and alcohols, while the pyrrolidine nitrogen can participate in alkylation, acylation, and other transformations. The cyclopropane ring, despite its strain, provides a rigid scaffold that can influence the overall conformation of larger molecules synthesized from this precursor.

Recent research has highlighted the importance of cyclopropane-containing compounds in pharmaceutical applications. Studies have demonstrated that cyclopropanecarboxylic acid esters can significantly enhance the stability of prodrugs, with some derivatives showing half-lives exceeding 300 hours under physiological conditions. This stability enhancement is attributed to hyperconjugative stabilization effects unique to the cyclopropane system, suggesting that this compound derivatives might similarly benefit from such stabilization.

The compound's potential extends beyond traditional pharmaceutical applications. Research into cyclopropanecarboxylic acid derivatives has revealed their utility as ethylene biosynthesis regulators in agricultural applications. These compounds can function as structural analogs of 1-aminocyclopropane-1-carboxylic acid, a key precursor in plant ethylene production, offering opportunities for developing new plant growth regulators and fruit preservation technologies.

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for naming complex organic molecules. The name reflects the compound's structural hierarchy, beginning with the cyclopropane ring as the parent system and identifying the carboxylic acid as the principal functional group. The pyrrolidin-1-ylmethyl substituent is designated as a substituent at the 1-position of the cyclopropane ring, using the systematic naming protocol for heterocyclic substituents.

Chemical databases recognize several synonymous designations for this compound, including the more condensed form "this compound" and various database-specific identifiers. The compound is also catalogued under alternative names in commercial databases, reflecting different approaches to systematic nomenclature and the preferences of various chemical suppliers.

From a classification perspective, this compound belongs to multiple chemical categories. Primarily, it is classified as a cyclopropanecarboxylic acid derivative, placing it within the broader family of small ring carboxylic acids. Simultaneously, the presence of the pyrrolidine ring classifies it as a heterocyclic compound, specifically within the pyrrolidine alkaloid-related structures.

The compound's amphoteric nature, arising from the coexistence of basic nitrogen and acidic carboxyl functionalities, places it in the category of zwitterionic compounds under certain pH conditions. This dual character influences its behavior in biological systems and its interactions with other molecules, making it particularly interesting for medicinal chemistry applications where both acidic and basic interactions may be required for optimal biological activity.

| Classification Category | Specific Designation | Structural Basis |

|---|---|---|

| Ring System | Cyclopropane derivative | Three-membered carbocycle |

| Functional Group | Carboxylic acid | -COOH group |

| Heterocycle | Pyrrolidine derivative | Five-membered nitrogen heterocycle |

| Electronic Character | Amphoteric compound | Basic nitrogen and acidic carboxyl |

Relationship to Other Cyclopropane Carboxylic Acid Derivatives

This compound exists within a diverse family of cyclopropanecarboxylic acid derivatives, each distinguished by their specific substitution patterns and functional group arrangements. The parent compound of this family, cyclopropanecarboxylic acid itself, represents the simplest member with molecular formula C4H6O2 and molecular weight 86.0892 grams per mole. This basic structure provides the foundational framework upon which more complex derivatives like the pyrrolidin-1-ylmethyl variant are constructed.

Comparative analysis with other pyrrolidine-containing cyclopropane derivatives reveals structural relationships that influence chemical behavior. For instance, 1-(pyrrolidin-1-yl)cyclopropane-1-carboxylic acid, which lacks the methylene bridge between the pyrrolidine and cyclopropane rings, demonstrates different reactivity patterns due to the direct attachment of the heterocycle to the strained ring system. The additional methylene group in this compound provides conformational flexibility that can significantly impact both chemical reactivity and biological activity.

Research into substituted cyclopropanecarboxylic acids has revealed their potential as bioactive compounds. Studies of trans-2-phenylcyclopropane-1-carboxylic acid and cyclopropane-1,1-dicarboxylic acid have demonstrated inhibitory effects on ethylene biosynthesis in plants, suggesting that structural modifications of the cyclopropane ring can modulate biological activity. The pyrrolidin-1-ylmethyl substitution in the target compound represents a unique approach to introducing nitrogen functionality while maintaining the core cyclopropane architecture.

The synthesis methodologies developed for related compounds provide insight into potential synthetic routes for this compound. The Kulinkovich cyclopropanation reaction, which enables the formation of cyclopropanols from carboxylic acid derivatives using Grignard reagents and titanium isopropoxide, has been extensively applied to create functionalized cyclopropane systems. Similarly, ylide-mediated cyclopropanation reactions have proven effective for constructing complex cyclopropane derivatives from appropriate precursors.

| Compound | Molecular Formula | Key Structural Features | Distinguishing Characteristics |

|---|---|---|---|

| Cyclopropanecarboxylic acid | C4H6O2 | Basic cyclopropane-COOH | Parent compound, minimal substitution |

| This compound | C9H15NO2 | Pyrrolidine via methylene bridge | Enhanced flexibility, amphoteric nature |

| 1-(Pyrrolidin-1-yl)cyclopropane-1-carboxylic acid | C8H13NO2 | Direct pyrrolidine attachment | Rigid connection, different electronics |

| Trans-2-phenylcyclopropane-1-carboxylic acid | C10H10O2 | Aromatic substitution at C-2 | Enhanced conjugation, biological activity |

The structural diversity within the cyclopropanecarboxylic acid family demonstrates the versatility of the cyclopropane scaffold for accommodating various functional groups and substituents. Each derivative possesses unique properties that can be exploited for specific applications, whether in synthetic chemistry, medicinal research, or agricultural science. The continued development of new cyclopropane derivatives, including compounds like this compound, reflects the ongoing importance of this chemical class in modern organic chemistry.

Eigenschaften

IUPAC Name |

1-(pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c11-8(12)9(3-4-9)7-10-5-1-2-6-10/h1-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQBMEKGCYXCBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Method Overview:

This approach involves cyclopropanation of suitable precursors, such as alkenes or alkynes, followed by oxidation and amination steps to introduce the pyrrolidin-1-ylmethyl group and the carboxylic acid functionality.

Key Steps:

- Preparation of cyclopropane core:

Cyclopropanation of an appropriate alkene precursor using diazomethane or carbene transfer reagents, such as Simmons–Smith reagents or metal-catalyzed carbene transfer, is common. - Introduction of the carboxylic acid group:

Oxidation of the cyclopropane derivative to the corresponding acid, often via oxidative cleavage or via functionalization of a precursor alcohol or ester.

Example:

A typical route involves cyclopropanation of a substituted alkene, followed by oxidation to the acid, then N-alkylation with pyrrolidine derivatives to afford the target compound.

Data Table: Cyclopropanation Methods

| Step | Reagents & Conditions | Purpose | Reference |

|---|---|---|---|

| 1 | Diazomethane or carbene transfer reagents | Cyclopropanation | |

| 2 | Oxidation (e.g., KMnO₄, CrO₃) | Convert to carboxylic acid | |

| 3 | N-alkylation with pyrrolidine | Attach pyrrolidin-1-ylmethyl group |

Peptide Coupling of Cyclopropane-1-carboxylic Acid Derivatives

Method Overview:

This method employs peptide coupling reactions, where cyclopropane-1-carboxylic acid derivatives are activated as acyl chlorides or anhydrides and reacted with pyrrolidine derivatives.

Key Steps:

- Generation of acyl chlorides:

Using oxalyl chloride or thionyl chloride to convert the acid to acyl chloride. - Coupling with pyrrolidine derivatives:

The acyl chloride reacts with pyrrolidine or its derivatives to form the N-alkylated product.

Example:

Research has demonstrated the use of oxalyl chloride to generate acyl chlorides, which then undergo coupling with pyrrolidine to form the desired compound efficiently under mild conditions.

Data Table: Peptide Coupling

| Step | Reagents & Conditions | Purpose | Reference |

|---|---|---|---|

| 1 | Oxalyl chloride, DCM | Generate acyl chloride | |

| 2 | Pyrrolidine derivative | N-alkylation |

Cyclopropanation via Ylide-Mediated Methods

Method Overview:

Recent advances involve the use of nitrogen ylides derived from bromoacetates and DABCO to cyclopropanate pyrimidinyl or other heteroaryl derivatives, followed by functionalization to introduce the carboxylic acid.

Key Steps:

- Ylide formation:

From bromoacetates and DABCO. - Cyclopropanation of heteroaryl derivatives:

Leading to pyrimidinyl cyclopropanes, which are then converted to the acid form via hydrolysis.

Example:

A notable synthesis involved the cyclopropanation of 4-methyl-2-vinylpyrimidine using nitrogen ylides, followed by hydrolysis and purification steps to isolate the acid.

Data Table: Ylide-Mediated Cyclopropanation

| Step | Reagents & Conditions | Purpose | Reference |

|---|---|---|---|

| 1 | Bromoacetate, DABCO | Generate nitrogen ylide | |

| 2 | Pyrimidinyl derivatives | Cyclopropanation | |

| 3 | Hydrolysis | Convert to acid |

Synthesis via Methyl Cyclopropyl Precursors

Method Overview:

This route involves synthesizing methyl cyclopropyl intermediates via halide reactions, followed by oxidation to the corresponding carboxylic acids.

Key Steps:

- Cyclopropyl halide formation:

From halogenation of cyclopropane derivatives. - Oxidation to acid:

Using oxidants like potassium permanganate or chromium-based reagents.

Example:

Research indicates the use of methyl cyclopropyl halides, which are oxidized under mild conditions to form the target acid.

Data Table: Methyl Cyclopropyl Pathway

| Step | Reagents & Conditions | Purpose | Reference |

|---|---|---|---|

| 1 | Halogenation reagents (e.g., NBS) | Form methyl cyclopropyl halides | |

| 2 | Oxidants (KMnO₄, CrO₃) | Convert to carboxylic acid |

Summary of Key Findings and Notes

Final Remarks

The synthesis of 1-(Pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid can be achieved through diverse strategies, with the most common involving cyclopropanation of suitable precursors followed by oxidation and amination steps. Recent advances highlight the utility of ylide-mediated cyclopropanation for stereoselective synthesis, while peptide coupling remains a reliable classical approach. The choice of method depends on the desired stereochemistry, scale, and available reagents.

Analyse Chemischer Reaktionen

1-(Pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as carboxylate salts or esters.

Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.

Substitution: The pyrrolidin-1-ylmethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1-(Pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid is characterized by its unique cyclopropane structure, which contributes to its biological activity. Its molecular formula is , and it features a pyrrolidine ring that enhances its interaction with biological targets.

Drug Discovery

The compound has been identified as a versatile scaffold in drug discovery, particularly due to its ability to modulate various biological targets. Research indicates that derivatives of pyrrolidine compounds can act as effective inhibitors for specific enzymes and receptors, including kinases and G protein-coupled receptors (GPCRs) .

Case Study: CK1 Kinase Inhibitors

- A study highlighted the synthesis of pyrrolidine derivatives that exhibited selective inhibition of CK1 kinases. These compounds demonstrated significant potency in enzyme assays, indicating their potential as therapeutic agents for diseases such as cancer .

Antidiabetic Properties

Recent studies have shown that certain pyrrolidine derivatives can lower fasting glucose and triglyceride levels in diabetic models. For instance, a compound similar to this compound was effective in reducing plasma glucose levels in db/db mice, showcasing its potential in managing diabetes .

The biological activity of this compound is influenced by its structural characteristics. The presence of the pyrrolidine ring allows for specific interactions with biological macromolecules, enhancing its efficacy.

Table 1: Biological Activities of Pyrrolidine Derivatives

| Compound Name | Target | Activity | Reference |

|---|---|---|---|

| Pyrrolidine Derivative A | CK1 Kinase | Inhibitor | |

| Pyrrolidine Derivative B | GRP40 Receptor | Agonist | |

| Pyrrolidine Derivative C | Glucose Transporter | Modulator |

Synthetic Applications

In synthetic chemistry, this compound serves as an intermediate for the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it a valuable building block in organic synthesis.

Case Study: Synthesis of Bioactive Compounds

Researchers have utilized this compound to synthesize novel bioactive molecules through solid-phase combinatorial synthesis techniques. This approach allows for the rapid generation of diverse libraries of compounds for screening against biological targets .

Wirkmechanismus

The mechanism of action of 1-(Pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidin-1-ylmethyl group can enhance the compound’s binding affinity to specific proteins, while the cyclopropane ring provides structural rigidity. These interactions can modulate biological pathways and lead to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Cyclopropane Carboxylic Acid Derivatives

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of 1-(Pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid and analogous compounds:

Physicochemical Properties

- Polarity and Solubility : The pyrrolidine group in the target compound introduces basicity (pKa ~10–11 for pyrrolidine), enhancing water solubility in protonated forms, whereas halogenated (e.g., bromophenyl ) or aromatic derivatives exhibit higher lipophilicity.

- Steric Effects : Bulky substituents like 4-bromophenyl or pyridinyl groups may hinder rotational freedom, affecting binding to biological targets.

- Electronic Effects : Electron-withdrawing groups (e.g., fluorine ) decrease cyclopropane ring strain reactivity, while electron-donating groups (e.g., methoxy ) may stabilize intermediates in synthesis.

Biologische Aktivität

1-(Pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid (commonly referred to as the compound) is a cyclopropane derivative that has garnered attention in various fields of biological research. This article explores its biological activity, mechanisms of action, and potential applications based on available literature and research findings.

Chemical Structure and Properties

The compound features a cyclopropane ring substituted with a pyrrolidine moiety and a carboxylic acid functional group. Its molecular formula is , and it has a molecular weight of approximately 171.23 g/mol. The structural representation is as follows:

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that cyclopropane carboxylic acids can influence ethylene biosynthesis in plants, which may have implications for agricultural applications such as fruit ripening control .

Molecular Docking Studies

In silico studies have demonstrated that this compound can bind effectively to various target proteins, suggesting potential inhibitory effects on enzymes involved in metabolic pathways. For instance, docking studies indicated favorable binding affinities to the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO2), which plays a crucial role in ethylene production in plants .

Biological Activity

Anticancer Potential:

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that derivatives of cyclopropane carboxylic acids exhibited cytotoxic effects against various cancer cell lines, including breast cancer cells (MDA-MB-231). The mechanism appears to involve the modulation of cell cycle-related proteins, leading to reduced proliferation of cancer cells .

Anti-inflammatory Effects:

The compound has also been investigated for its anti-inflammatory properties. Research suggests that it may inhibit the release of pro-inflammatory cytokines, which are critical in inflammatory responses . These findings position the compound as a candidate for developing anti-inflammatory therapeutics.

Case Studies and Research Findings

Q & A

Basic: What are the common synthetic routes for 1-(Pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer:

Synthesis typically involves two key steps: (1) cyclopropane ring formation and (2) functionalization with pyrrolidine.

- Cyclopropanation : Methods include [2+1] cycloaddition using dihalocarbenes or transition-metal-catalyzed reactions (e.g., Simmons–Smith conditions) . For example, zinc-mediated reactions with diiodomethane can generate cyclopropane precursors .

- Pyrrolidine Attachment : Alkylation or reductive amination of the cyclopropane-carboxylic acid intermediate with pyrrolidine derivatives is common. Microwave-assisted reactions may enhance coupling efficiency .

- Yield Optimization : Catalysts (e.g., zinc salts), solvent polarity (DMSO vs. THF), and temperature control (e.g., −78°C for carbene stability) critically affect regioselectivity and yield .

Basic: How is the structural integrity of this compound confirmed in synthetic chemistry research?

Methodological Answer:

- NMR Spectroscopy : - and -NMR identify cyclopropane ring protons (δ 0.5–2.0 ppm) and pyrrolidine methylene groups (δ 2.5–3.5 ppm). Coupling constants () confirm ring strain (e.g., ) .

- X-ray Crystallography : Resolves spatial arrangement, as demonstrated in cocrystallization studies of analogous cyclopropane-carboxylates .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., CHNO) and isotopic patterns .

Basic: What safety precautions are recommended when handling this compound in laboratory settings?

Methodological Answer:

- Hazard Identification : Classified as a skin/eye irritant (GHS 2A) and respiratory sensitizer (H335). Use PPE: nitrile gloves, goggles, and fume hoods .

- Spill Management : Absorb with inert material (e.g., vermiculite), avoid dust generation, and dispose via hazardous waste protocols .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .

Advanced: What strategies are employed to resolve contradictions in reported biological activities of cyclopropane-containing compounds like this compound?

Methodological Answer:

- Mechanistic Replication : Compare assays under standardized conditions (e.g., pH, temperature, enzyme isoforms). For example, ACC oxidase activity varies with Fe availability and O levels .

- Structural-Activity Relationship (SAR) : Modify substituents (e.g., pyrrolidine methylation) to isolate pharmacophores. Computational docking (e.g., AutoDock) predicts binding interactions .

- Data Harmonization : Meta-analyses of kinetic parameters (e.g., , ) across studies identify outliers due to assay interference .

Advanced: How do computational models aid in predicting the reactivity and stability of strained cyclopropane derivatives such as this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates ring strain energy (~27 kcal/mol for cyclopropane) and predicts regioselectivity in ring-opening reactions .

- Molecular Dynamics (MD) : Simulates solvent effects on stability; polar aprotic solvents (e.g., DMF) stabilize zwitterionic intermediates .

- Reactivity Maps : Frontier Molecular Orbital (FMO) analysis identifies nucleophilic/electrophilic sites for functionalization .

Advanced: What experimental designs are used to probe the enzymatic interactions of this compound in plant physiology?

Methodological Answer:

- Isotopic Labeling : -labeled ACC analogs track ethylene biosynthesis in Arabidopsis mutants, quantifying turnover via GC-MS .

- Enzyme Inhibition : Co-incubate with ACC oxidase inhibitors (e.g., α-aminoisobutyric acid) to dissect rate-limiting steps .

- Gene Knockdown : CRISPR/Cas9-mediated silencing of ACO genes validates target specificity in ethylene signaling .

Advanced: How do stereochemical variations in cyclopropane derivatives impact their biological or catalytic activity?

Methodological Answer:

- Enantioselective Synthesis : Chiral catalysts (e.g., Jacobsen’s salen-Co) generate enantiopure cyclopropanes. For example, (1R,2S)-configured analogs show higher ACC oxidase affinity .

- Circular Dichroism (CD) : Correlates absolute configuration with bioactivity. Racemic mixtures may mask stereospecific effects .

- Crystallographic Studies : Resolve enzyme active-site interactions, as seen in ACC oxidase models bound to (S)-enantiomers .

Advanced: What analytical challenges arise in quantifying this compound in complex matrices, and how are they addressed?

Methodological Answer:

- Matrix Interference : Use SPE (Solid-Phase Extraction) with C18 cartridges to isolate the compound from plant tissues or serum .

- Chromatographic Resolution : UPLC-MS/MS with HILIC columns separates polar cyclopropane derivatives from co-eluting metabolites .

- Internal Standards : Deuterated analogs (e.g., D-ACC) correct for ion suppression in ESI-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.